Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
CAS No.: 26590-05-6
Cat. No.: VC20879033
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 26590-05-6 | 
|---|---|
| Molecular Formula | C11H21ClN2O | 
| Molecular Weight | 232.75 g/mol | 
| IUPAC Name | dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | 
| Standard InChI | InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | 
| Standard InChI Key | XFOSBZOUUACCCN-UHFFFAOYSA-M | 
| SMILES | C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | 
| Canonical SMILES | C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | 
Introduction
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride is a complex organic compound recognized for its applications in the cosmetics and personal care industry. It belongs to the polyquaternium family, specifically classified as an amphoteric terpolymer, which allows it to interact effectively with both anionic and amphoteric surfactants. This compound is synthesized through the polymerization of acrylic acid and dimethyldiallyl ammonium chloride, forming a copolymer that serves multiple roles such as an antistatic agent and hair fixative.
Synthesis
The synthesis of Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride involves the polymerization of two primary monomers: acrylic acid and dimethyldiallyl ammonium chloride. The reaction conditions are carefully controlled using initiators such as peroxides or azo compounds in large-scale polymerization reactors to ensure high yield and quality of the polymer produced.
Applications
This compound finds extensive use in various formulations due to its unique properties:
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Cosmetics Industry: It acts as an antistatic agent and hair fixative, enhancing hair texture and manageability.
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Hair Care Products: Improves conditioning effects by interacting with negatively charged surfaces.
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Skin Care Products: Stable across a broad pH range, contributing to formulation stability.
 
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Research Findings
Research highlights the importance of this compound's film-forming capability on surfaces like hair and skin, which enhances texture while reducing static electricity. Its interaction with negatively charged surfaces results from its high cationic charge density.
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